Functional Antagonism on Recombinant Human B1 Receptors: [Leu8,des-Arg9]BK vs. B-9858
In a high-throughput functional assay measuring intracellular Ca2+ mobilization in CHO cells expressing recombinant human B1 receptors, [Leu8,des-Arg9]Bradykinin (reported as Des-Arg9-[Leu8]bradykinin) fully antagonized the response to Des-Arg10-kallidin with an IC50 of 59 nM. In the same system, the antagonist B-9858 was significantly more potent with an IC50 of 14 nM. Notably, [Leu8,des-Arg9]Bradykinin did not display any partial agonism in this human receptor system [1].
| Evidence Dimension | Functional antagonism potency (IC50) on recombinant human B1 receptor |
|---|---|
| Target Compound Data | IC50 = 59 nM |
| Comparator Or Baseline | B-9858 (Lys-Lys-Arg-Pro-Hyp-Gly-Igl-Ser-d-Igl-Oic): IC50 = 14 nM |
| Quantified Difference | B-9858 is approximately 4.2-fold more potent than [Leu8,des-Arg9]Bradykinin in this assay. |
| Conditions | CHO cells stably expressing recombinant human B1 receptors; agonist: Des-Arg10-kallidin; readout: FLIPR intracellular Ca2+ assay |
Why This Matters
This quantitative comparison establishes [Leu8,des-Arg9]Bradykinin's potency as a moderate-affinity antagonist on the human B1 receptor, which is essential for dose selection in human-derived cellular models and distinguishes it from more potent, later-generation antagonists.
- [1] Simpson, P. B., Woollacott, A. J., Hill, R. G., & Seabrook, G. R. (2000). Functional characterization of bradykinin analogues on recombinant human bradykinin B1 and B2 receptors. European Journal of Pharmacology, 392(1-2), 1-9. View Source
